molecular formula C2H7NO B048447 Ethanol-1,1,2,2-d4-amine CAS No. 85047-08-1

Ethanol-1,1,2,2-d4-amine

Cat. No.: B048447
CAS No.: 85047-08-1
M. Wt: 65.11 g/mol
InChI Key: HZAXFHJVJLSVMW-LNLMKGTHSA-N
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Description

2-Amino-1,1,2,2-tetradeuterioethanol is a deuterated compound, also known as 2-Aminoethan-1,1,2,2-d4-ol. It is a stable isotope-labeled compound where the hydrogen atoms are replaced with deuterium. This compound is used in various scientific research applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1,1,2,2-tetradeuterioethanol typically involves the deuteration of ethanolamine. The process includes the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. Common solvents used in the synthesis include chloroform, ethyl acetate, and methanol .

Industrial Production Methods

Industrial production of 2-Amino-1,1,2,2-tetradeuterioethanol involves large-scale deuteration processes. These processes are designed to maximize the yield and purity of the deuterated compound. The production methods are optimized to ensure the efficient incorporation of deuterium atoms while maintaining the structural integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1,1,2,2-tetradeuterioethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions include deuterated derivatives of ethanolamine, which are used in various pharmaceutical and industrial applications .

Scientific Research Applications

2-Amino-1,1,2,2-tetradeuterioethanol is used in a wide range of scientific research applications, including:

    Chemistry: It is used as a stable isotope-labeled compound in various chemical reactions and studies.

    Biology: The compound is used in biological studies to trace metabolic pathways and understand biochemical processes.

    Medicine: It is used in the development of pharmaceutical compounds and inhibitors, particularly in cancer research.

    Industry: The compound is used in the synthesis of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 2-Amino-1,1,2,2-tetradeuterioethanol involves its interaction with molecular targets and pathways in biological systems. The deuterium atoms in the compound provide stability and allow for precise tracing in metabolic studies. The compound’s effects are mediated through its interaction with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1,1,2,2-tetradeuterioethanol is unique due to its deuterium content, which provides enhanced stability and allows for its use in precise scientific studies. The deuterium atoms also make the compound valuable in tracing studies and in the development of deuterium-labeled pharmaceuticals .

Properties

IUPAC Name

2-amino-1,1,2,2-tetradeuterioethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7NO/c3-1-2-4/h4H,1-3H2/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAXFHJVJLSVMW-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

65.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85047-08-1
Record name Ethanol-1,1,2,2-d4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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